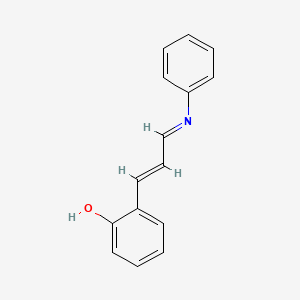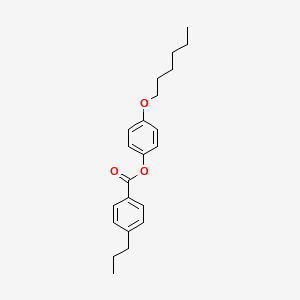
4-(Hexyloxy)phenyl 4-propylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)phenyl 4-propylbenzoate is an organic compound with the molecular formula C22H28O3 . It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields, including liquid crystal technology and polymer chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-propylbenzoate typically involves a multi-step process:
Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting 4-hydroxyphenol with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 4-(Hexyloxy)phenol.
Esterification: The next step involves the esterification of 4-(Hexyloxy)phenol with 4-propylbenzoic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)phenyl 4-propylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Substituted phenyl benzoates.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)phenyl 4-propylbenzoate has several scientific research applications:
Liquid Crystal Technology: It is used in the development of liquid crystal elastomers (LCEs) due to its mesomorphic properties, which are essential for creating materials that respond to external stimuli like temperature and light.
Polymer Chemistry: The compound is utilized in the synthesis of polymers with specific mechanical and thermal properties, making it valuable in the production of advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)phenyl 4-propylbenzoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the physical properties of materials, such as their phase transition temperatures and mechanical strength. In liquid crystal elastomers, the compound’s ability to undergo isomerization under light or heat stimuli leads to changes in the polymer network’s order, resulting in mechanical deformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexyloxy)phenyl 4-methylbenzoate
- 4-(Hexyloxy)phenyl 4-ethylbenzoate
- 4-(Hexyloxy)phenyl 4-butylbenzoate
Uniqueness
4-(Hexyloxy)phenyl 4-propylbenzoate is unique due to its specific combination of a hexyloxy group and a propylbenzoate moiety. This combination imparts distinct mesomorphic properties, making it particularly suitable for applications in liquid crystal technology and polymer chemistry. Its structural features allow for fine-tuning of the physical properties of materials, such as their phase transition temperatures and mechanical strength, which are not as easily achieved with other similar compounds .
Eigenschaften
CAS-Nummer |
53132-10-8 |
|---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(4-hexoxyphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-3-5-6-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(8-4-2)10-12-19/h9-16H,3-8,17H2,1-2H3 |
InChI-Schlüssel |
LRPXWJGNDJBDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
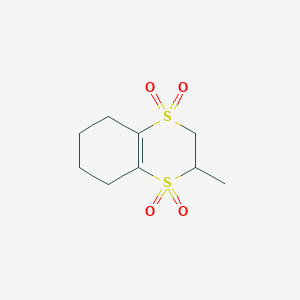
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
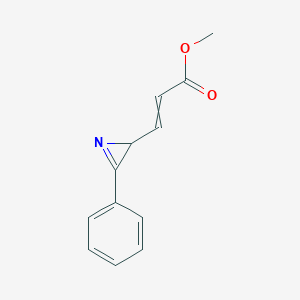

![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
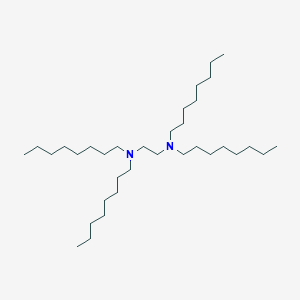
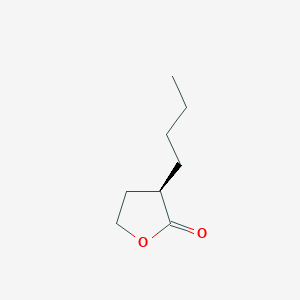
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
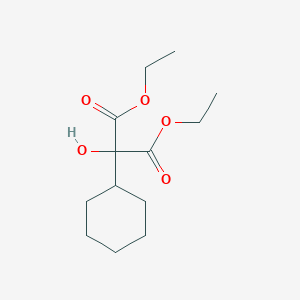
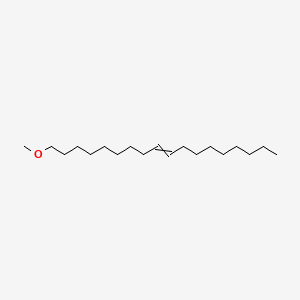
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
